molecular formula C12H15BrO2 B13750646 2-Bromo-1-(4-methoxyphenyl)pentan-1-one CAS No. 36412-64-3

2-Bromo-1-(4-methoxyphenyl)pentan-1-one

Katalognummer: B13750646
CAS-Nummer: 36412-64-3
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: RTILIJSYRVLPFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the pentanone chain and a methoxyphenyl group attached to the fourth carbon

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:

    Starting Material: 1-(4-methoxyphenyl)pentan-1-one.

    Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).

    Reaction Conditions: The reaction is carried out at room temperature.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(4-methoxyphenyl)pentan-1-one can be compared with other brominated ketones, such as:

The presence of the methoxy group in this compound makes it unique, providing distinct chemical properties and expanding its range of applications.

Eigenschaften

CAS-Nummer

36412-64-3

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

2-bromo-1-(4-methoxyphenyl)pentan-1-one

InChI

InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI-Schlüssel

RTILIJSYRVLPFX-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)C1=CC=C(C=C1)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.